molecular formula C11H8N4 B14877009 2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile

2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile

Cat. No.: B14877009
M. Wt: 196.21 g/mol
InChI Key: GAIJTFJRNBTKAJ-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile is an organic compound belonging to the class of pyridinylpyrimidines These compounds are characterized by a pyridine ring linked to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile typically involves the reaction of appropriate pyridine and pyrimidine derivatives under specific conditions. One common method involves the condensation of 2-chloro-6-methylpyridine with 4-cyanopyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding amines .

Scientific Research Applications

2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s ability to bind to these targets and alter their activity underlies its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(pyridin-4-yl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

2-methyl-6-pyridin-4-ylpyrimidine-4-carbonitrile

InChI

InChI=1S/C11H8N4/c1-8-14-10(7-12)6-11(15-8)9-2-4-13-5-3-9/h2-6H,1H3

InChI Key

GAIJTFJRNBTKAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=CC=NC=C2)C#N

Origin of Product

United States

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